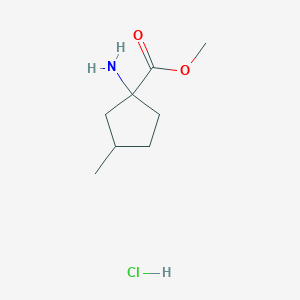

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride

Description

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclopentane or a suitable cyclopentane derivative.

Functionalization: The cyclopentane ring is functionalized to introduce the amino and carboxylate groups.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and safety standards are met. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Halogenation reagents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated cyclopentanes.

Properties

IUPAC Name |

methyl 1-amino-3-methylcyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-8(9,5-6)7(10)11-2;/h6H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDHECQPHOYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules. Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding. Medicine: Investigated for its therapeutic potential in various diseases. Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Methyl 1-amino-3-methylcyclopentane-1-carboxylate: Lacks the hydrochloride salt.

1-Amino-3-methylcyclopentane-1-carboxylic acid: Similar structure but without the ester group.

Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride: Similar but with a cyclohexane ring instead of cyclopentane.

Uniqueness: Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its cyclopentane core, which influences its reactivity and biological activity.

Biological Activity

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride, known by its IUPAC name and CAS number 2306253-74-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

- IUPAC Name : Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- Purity : 97%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, leading to various physiological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated.

- Receptor Interaction : It may bind to specific receptors, altering their activity and subsequently influencing cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For example, structural analogs have demonstrated the ability to inhibit cell growth in various cancer cell lines, including:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Efrapeptin C | 27 | ATP synthase inhibition |

| Methyl analogs | Varied | Structural modification enhancing bioactivity |

A study focusing on the methyl scanning approach revealed that modifications to the methyl group position significantly influenced the anticancer activity of related compounds, with one derivative showing a fourfold increase in potency against MCF-7 breast cancer cells compared to the parent compound.

Enzyme Interaction Analysis

Another research effort explored the interaction of this compound with mitochondrial ATP synthase. Findings indicated that it could reduce ATP synthesis by binding to the enzyme's active site, suggesting potential applications in metabolic disorders.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its stereoisomers and analogs:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl (1S,3S)-3-amino-1-methyl-cyclopentanecarboxylate; hydrochloride | Stereoisomer | Different activity profile |

| Ethyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate; hydrochloride | Analog | Varies based on ester group |

The unique stereochemistry of this compound contributes to its distinct biological effects compared to its analogs and stereoisomers.

Q & A

Q. How does the stereochemistry of the cyclopentane ring influence biological activity in preclinical models?

- Methodological Answer : Synthesize all stereoisomers (e.g., cis vs. trans 1-amino-3-methyl configurations) and evaluate receptor-binding affinity using radioligand assays. For example, compare activity to yohimbine derivatives, where stereochemistry significantly impacts α₂-adrenergic receptor interactions . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to correlate with experimental data.

Q. What analytical strategies resolve conflicting data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Conduct systematic solubility studies in DMSO, DMF, and acetonitrile using UV-Vis spectrophotometry (for quantification) and dynamic light scattering (to detect aggregation). Conflicting literature reports may arise from impurities; employ HPLC-ELSD (evaporative light scattering detection) to differentiate solubility from degradation artifacts .

Q. How can researchers mitigate interference from hydrochloride counterions in mass spectrometry-based metabolomic studies?

- Methodological Answer : Use ion-pairing chromatography (e.g., with heptafluorobutyric acid) to separate the free base from Cl⁻. Alternatively, derivatize the amine with dansyl chloride or FITC to enhance ionization efficiency and reduce salt interference .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodological Answer : Perform pH-dependent stability studies (pH 7–12) with HPLC monitoring. The ester group is likely susceptible to base-catalyzed hydrolysis, generating 1-amino-3-methylcyclopentanecarboxylic acid. Kinetic modeling (e.g., Arrhenius plots) can quantify degradation rates, while DFT calculations identify transition states for hydrolysis pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variability may stem from polymorphic forms or residual solvents. Characterize thermal behavior via DSC (differential scanning calorimetry) and XRPD (X-ray powder diffraction). Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry and purity .

Q. Why do in vitro assays show conflicting results for receptor selectivity?

- Methodological Answer : Differences in assay conditions (e.g., buffer ionic strength, cell membrane composition) can alter receptor-ligand interactions. Standardize assays using reference compounds (e.g., articaine derivatives ) and perform Schild regression analysis to quantify potency shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.